Cas no 18436-82-3 (4-Piperidinone, 2,3-dimethyl-)

4-Piperidinone, 2,3-dimethyl- is a cyclic ketone derivative of piperidine, featuring methyl substituents at the 2 and 3 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural framework is valuable for constructing complex heterocyclic systems due to the reactivity of the ketone group and the steric influence of the methyl groups. The compound’s stability and well-defined reactivity profile make it suitable for controlled functionalization under various reaction conditions. It is commonly utilized in research and industrial applications where precise molecular modifications are required. Proper handling and storage are recommended due to its potential sensitivity.
4-Piperidinone, 2,3-dimethyl- structure
4-Piperidinone, 2,3-dimethyl- structure
Product Name:4-Piperidinone, 2,3-dimethyl-
CAS No:18436-82-3
MF:C7H13NO
MW:127.184221982956
CID:3824262
PubChem ID:12357356
Update Time:2025-06-07

4-Piperidinone, 2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 2,3-dimethyl-
    • 2,3-dimethylpiperidin-4-one
    • 18436-82-3
    • 2,3-dimethyl-4-piperidone
    • AKOS006353877
    • EN300-7165949
    • Inchi: 1S/C7H13NO/c1-5-6(2)8-4-3-7(5)9/h5-6,8H,3-4H2,1-2H3
    • InChI Key: CIKSHUIGAPJETQ-UHFFFAOYSA-N
    • SMILES: N1CCC(=O)C(C)C1C

Computed Properties

  • Exact Mass: 127.099714038Da
  • Monoisotopic Mass: 127.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 29.1Ų

4-Piperidinone, 2,3-dimethyl- Pricemore >>

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